N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide
Description
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a phenylmethoxybenzamide moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-11-12-20(25)17(13-18)14-23-24-22(26)19-9-5-6-10-21(19)28-15-16-7-3-2-4-8-16/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQALEHLTINYFOW-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-phenylmethoxybenzamide. This reaction is often carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as ultrasound irradiation to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide
- 2-[(2-hydroxy-5-methoxyphenyl)methylideneamino]nicotinic acid
Uniqueness
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
